Acrsa

Descripción general

Descripción

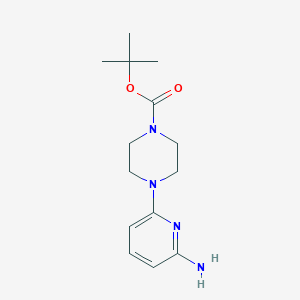

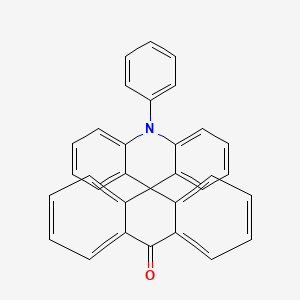

Acrsa is a useful research compound. Its molecular formula is C32H21NO and its molecular weight is 435.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

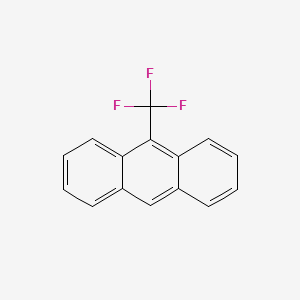

Acrsa, also known as 10-phenyl-10H,10′H-spiro [acridine-9,9-anthracen]-10′-one, is a spiro-bridged donor–acceptor molecule . Its primary targets are the electron-donating acridine moiety and the electron-accepting anthracenone moiety . These two units are covalently linked by a spiro-junction, forming an orthogonal π system .

Mode of Action

This compound exhibits Thermally Activated Delayed Fluorescence (TADF) . The rigid spiro C–C bond linking the donor and acceptor units minimizes inhomogeneous effects arising from distributions of donor–acceptor bridge dihedral angles . This leads to a very small singlet triplet gap and very fast and efficient monoexponential reverse Intersystem Crossing (rISC) rates .

Biochemical Pathways

The biochemical pathways of this compound involve the charge transfer (CT) emission . This compound displays no time-dependent ‘apparent’ red shift of the prompt or delayed CT emission . The ground state dipole moment (dielectric value) of the host has very little effect on the this compound CT energy .

Result of Action

The result of this compound’s action is the generation of efficient TADF . This can lead to higher efficiencies and extended operational lifetimes in future TADF Organic Light Emitting Diodes (OLEDs) .

Action Environment

The action of this compound is influenced by the host environment . The use of different hosts shows that the host’s ground state dipole moment has very little effect on the this compound CT energy . This leads to weak stabilization of the CT state in all hosts . The rapid and homogeneous rISC displayed by isolated this compound molecules may unlock higher efficiencies and extended operational lifetimes in future TADF OLEDs .

Análisis Bioquímico

Biochemical Properties

ACRSA plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs). The acridine and anthracenone moieties of this compound interact with other biomolecules, such as enzymes and proteins, involved in the light-emitting process . These interactions are primarily due to the electron-donating and accepting properties of the acridine and anthracenone units, respectively .

Cellular Effects

It impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through its role in light emission .

Molecular Mechanism

This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of TADF involves the transition of electrons between energy states, facilitated by the unique structure of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to light emission in OLEDs. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues involved in light emission. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It is likely that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles involved in light emission .

Propiedades

IUPAC Name |

10-phenylspiro[acridine-9,10'-anthracene]-9'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21NO/c34-31-23-14-4-6-16-25(23)32(26-17-7-5-15-24(26)31)27-18-8-10-20-29(27)33(22-12-2-1-3-13-22)30-21-11-9-19-28(30)32/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXSTQHYXCIZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C72 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acrsa unique in the context of TADF emitters?

A1: this compound's unique spiro architecture, where the donor (acridine) and acceptor (anthracenone) moieties are connected by a single spiro carbon atom, is crucial for its efficient TADF properties. This rigid orthogonal geometry minimizes electronic coupling between the donor and acceptor, leading to a small energy gap between the singlet (S1) and triplet (T1) excited states. [, ] This small energy gap facilitates efficient reverse intersystem crossing (RISC), a key process for harvesting triplet excitons and achieving high electroluminescence efficiency in TADF-based OLEDs. []

Q2: How does the molecular structure of this compound contribute to its photophysical properties?

A2: The rigid spiro linkage in this compound effectively decouples the donor and acceptor units, leading to distinct local and charge transfer (CT) excited states. [] This decoupling results in a unique photophysical behavior where the molecule exhibits both phosphorescence from local triplet states and TADF from the CT state, depending on the excitation wavelength. [] Moreover, the energy levels of these excited states, particularly the CT triplet state, are sensitive to environmental polarity, influencing the RISC and reverse internal conversion (RIC) processes, leading to dual delayed fluorescence. []

Q3: What are the advantages of using this compound as an emitter in OLEDs?

A3: this compound exhibits strong thermally activated delayed fluorescence, a desirable property for efficient OLEDs. [] Devices incorporating this compound as an emitter have demonstrated high external quantum efficiencies (EQEs) of up to 16.5% with blue-greenish electroluminescence. [] This high efficiency, combined with its relatively simple synthesis, makes this compound a promising candidate for next-generation OLED technologies.

Q4: Beyond its role as an emitter, has this compound been explored for other applications in OLEDs?

A4: Yes, this compound's ability to facilitate efficient energy transfer has led to its successful implementation as a host material in phosphorescent OLEDs. [] When used as a host for yellow phosphorescent emitters, this compound enabled record-high EQEs of 25.5% and excellent power efficiency. [] This highlights its versatility and potential for various roles within OLED devices.

Q5: How does the surrounding environment impact the TADF properties of this compound?

A5: Studies have shown that the photophysics of this compound, particularly its TADF and RISC mechanisms, are sensitive to external factors such as the surrounding environment. [] For instance, different solvents can influence the energy levels of the excited states, ultimately affecting the rate of RISC and the overall TADF efficiency. [, ] This highlights the importance of carefully considering the host matrix and device architecture when utilizing this compound in OLED applications.

Q6: Have there been any theoretical studies to understand the excited state dynamics of this compound?

A6: Yes, computational studies have provided valuable insights into the excited state dynamics of this compound. [] For instance, wave packet propagation simulations have revealed that the intersystem crossing (ISC) rate in this compound is significantly faster than the RISC process, depending on the surrounding environment. [] These simulations also highlight the role of intermediate triplet states in mediating the non-radiative transition from the triplet to singlet manifold, ultimately enhancing the quantum yield of light emission. []

Q7: What are the future directions for research on this compound and related compounds?

A7: Future research directions for this compound could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)